molecular formula C20H26O8S2 B12796385 4-((8-(4-Sulfophenoxy)octyl)oxy)benzenesulfonic acid CAS No. 61575-11-9

4-((8-(4-Sulfophenoxy)octyl)oxy)benzenesulfonic acid

Cat. No.: B12796385
CAS No.: 61575-11-9
M. Wt: 458.5 g/mol
InChI Key: USILSTVLWLBACF-UHFFFAOYSA-N
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Description

4-((8-(4-Sulfophenoxy)octyl)oxy)benzenesulfonic acid is an organosulfur compound characterized by its complex structure, which includes both sulfonic acid and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((8-(4-Sulfophenoxy)octyl)oxy)benzenesulfonic acid typically involves a multi-step process:

    Formation of the Octyl Ether: The initial step involves the reaction of 4-hydroxybenzenesulfonic acid with 1-bromo-8-octanol in the presence of a base such as potassium carbonate. This reaction forms the intermediate 4-(8-hydroxyoctyl)oxybenzenesulfonic acid.

    Sulfonation: The intermediate is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group on the phenoxy ring, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

4-((8-(4-Sulfophenoxy)octyl)oxy)benzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, which may reduce the sulfonic acid groups to sulfonate salts.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in aqueous or alcoholic medium.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfonate salts.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-((8-(4-Sulfophenoxy)octyl)oxy)benzenesulfonic acid has diverse applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.

    Industry: Utilized in the formulation of detergents and cleaning agents due to its effective surfactant properties.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties, which allow it to interact with both hydrophobic and hydrophilic environments. This dual interaction capability makes it effective in disrupting cell membranes or enhancing the solubility of hydrophobic drugs. The molecular targets often include lipid bilayers in cell membranes and hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: A simpler analog without the octyl ether and phenoxy groups.

    p-Toluenesulfonic acid: Similar sulfonic acid functionality but with a methyl group on the aromatic ring.

    Sodium dodecylbenzenesulfonate: A common surfactant with a longer alkyl chain.

Uniqueness

4-((8-(4-Sulfophenoxy)octyl)oxy)benzenesulfonic acid is unique due to its combination of a long alkyl chain, phenoxy group, and sulfonic acid functionality. This structure provides enhanced surfactant properties and specific interactions with biological membranes, making it more versatile in applications compared to simpler analogs.

Properties

CAS No.

61575-11-9

Molecular Formula

C20H26O8S2

Molecular Weight

458.5 g/mol

IUPAC Name

4-[8-(4-sulfophenoxy)octoxy]benzenesulfonic acid

InChI

InChI=1S/C20H26O8S2/c21-29(22,23)19-11-7-17(8-12-19)27-15-5-3-1-2-4-6-16-28-18-9-13-20(14-10-18)30(24,25)26/h7-14H,1-6,15-16H2,(H,21,22,23)(H,24,25,26)

InChI Key

USILSTVLWLBACF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCCCCCCOC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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